molecular formula C24H26N6O2 B2855842 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide CAS No. 1251694-04-8

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2855842
CAS No.: 1251694-04-8
M. Wt: 430.512
InChI Key: PMRPGZIPHLVHBF-UHFFFAOYSA-N
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Description

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and an oxadiazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the pyridine ring, and the pyrazole ring. Common synthetic routes may involve the use of reagents such as tert-butylamine, pyridine-2-carboxylic acid, and hydrazine hydrate. Reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazole-4-carboxamide: Lacks the N4-(1-phenylethyl) group.

    1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.

Uniqueness

The presence of the N4-(1-phenylethyl) group in 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-15(17-9-7-6-8-10-17)27-21(31)19-14-26-30(16(19)2)20-13-18(11-12-25-20)22-28-23(29-32-22)24(3,4)5/h6-15H,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRPGZIPHLVHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C(C)(C)C)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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